
1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a propan-2-yl group and a carboxylic acid functional group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions. This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the propan-2-yl and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the tetrahydroisoquinoline ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups such as halides, amines, or hydroxyl groups.
Scientific Research Applications
7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and certain types of cancer.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Tetrahydroisoquinoline: The parent compound, which lacks the propan-2-yl and carboxylic acid groups.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar structure but without the propan-2-yl group.
7-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure with a methyl group instead of a propan-2-yl group.
Uniqueness: 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
CAS No. |
77140-87-5 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-8(2)9-3-4-10-6-12(13(15)16)14-7-11(10)5-9/h3-5,8,12,14H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
ULRUNAGYXIRGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(CC(NC2)C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


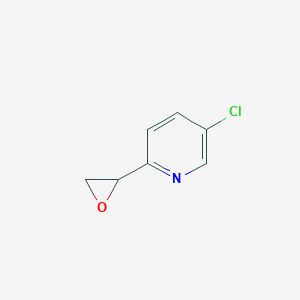
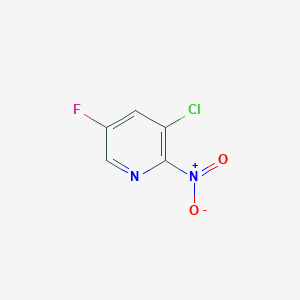

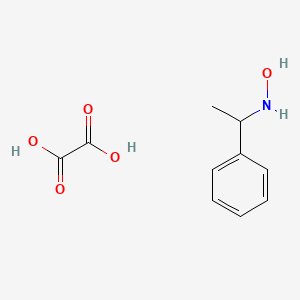
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
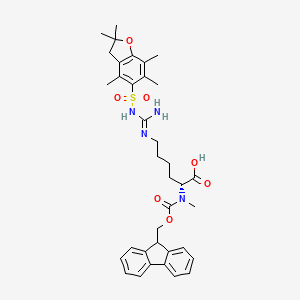
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
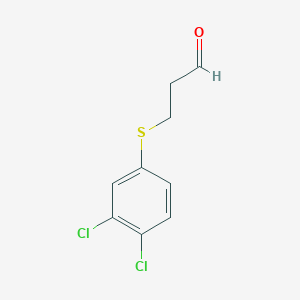
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)

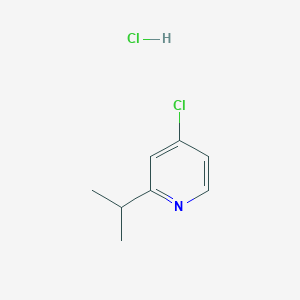
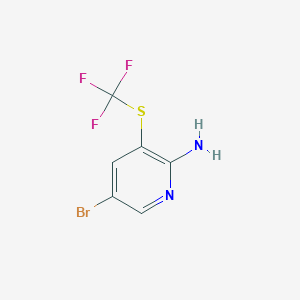
![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)

